1,2-Benzisothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Preservative and Antimicrobial Agent

Scientific Field: Chemistry, Microbiology

Methods of Application: It is typically used alone or mixed with methylisothiazolinone in these products.

Results or Outcomes: According to a study in Switzerland, 19% of the paints, varnishes, and coatings contained BIT in 2000. The fraction in adhesives, sealants, plasters, and fillers was shown at that time as 25%.

Antiviral Agents

Scientific Field: Pharmacology, Virology

Application Summary: Benzothiazole plays a pivotal role in the design and development of antiviral drugs.

Methods of Application: The specific methods of application or experimental procedures would depend on the specific antiviral drug being developed.

Results or Outcomes: The review highlighted 64 potential novel lead molecules and main findings.

Antibacterial Activity

Scientific Field: Microbiology, Pharmacology

Application Summary: Benzothiazole derivatives have shown good antibacterial activity.

Methods of Application: The specific compound was shown to up-regulate the expression of Succinate dehydrogenase (SDH) during oxidative phosphorylation, thereby inhibiting bacterial reproduction.

Results or Outcomes: At a concentration of 100 mg/L, the inhibition rate of a specific compound against Xanthomonas oryzae pv.oryzae (Xoo) was 52.4%.

Food Additive

Scientific Field: Food Science

Application Summary: Benzothiazole occurs naturally in some foods but is also used as a food additive.

Methods of Application: The specific methods of application would depend on the specific food product being developed.

Results or Outcomes: The European Food Safety Authority assessment had "no safety concern at estimated levels of intake as a flavoring substance".

Dye for Arsenic Detection

Scientific Field: Analytical Chemistry

Application Summary: A benzothiazole derivative is suggested as a dye for arsenic detection.

Methods of Application: The specific methods of application would depend on the specific arsenic detection method being used.

Results or Outcomes: The specific results or outcomes would depend on the specific arsenic detection method being used.

Anticancer Activity

Scientific Field: Pharmacology, Oncology

Methods of Application: The specific methods of application would depend on the specific anticancer drug being developed.

Results or Outcomes: The specific compound showed potent and selective inhibitory activity against lung, colon, and breast cancer cell lines.

Vulcanization of Rubber

Scientific Field: Materials Science

Application Summary: Accelerators for the sulfur vulcanization of rubber are based on 2-mercaptobenzothiazoles.

Methods of Application: The specific methods of application would depend on the specific vulcanization process being used.

Results or Outcomes: The specific results or outcomes would depend on the specific vulcanization process being used.

Nonlinear Optics

Scientific Field: Physics, Optics

Application Summary: This ring is a potential component in nonlinear optics (NLO).

Methods of Application: The specific methods of application would depend on the specific nonlinear optics process being used.

Results or Outcomes: The specific results or outcomes would depend on the specific nonlinear optics process being used.

Firefly Luciferin

Scientific Field: Biochemistry

Application Summary: Firefly luciferin can be considered a derivative of benzothiazole.

Methods of Application: The specific methods of application would depend on the specific use of firefly luciferin.

Results or Outcomes: The specific results or outcomes would depend on the specific use of firefly luciferin.

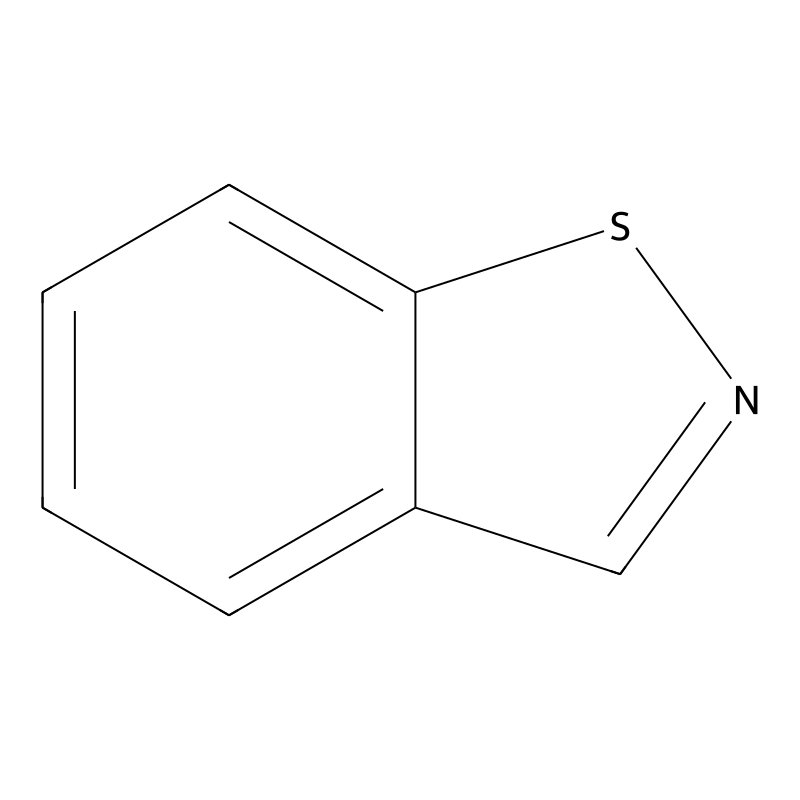

1,2-Benzisothiazole is an organic compound characterized by a fused benzene and isothiazole ring structure. Its molecular formula is , and it has a molar mass of approximately 153.19 g/mol. This compound exists as a white crystalline solid and is known for its diverse chemical properties and biological activities. The thiazole ring contributes to its reactivity, allowing it to participate in various nucleophilic substitution reactions, making it an important intermediate in organic synthesis.

- Nucleophilic Substitution: The compound can react with various nucleophiles, leading to products formed through the fission of the thiazole ring. For example, treatment with sodium cyanide in aqueous acetone yields a mixture of products including o-cyanophenyl thiocyanate and bis-( o-cyanophenyl) disulfide .

- Formation of Derivatives: The compound can be transformed into various derivatives through reactions with alkyl or aryl groups. For instance, the reaction with organolithium compounds can yield 3-substituted 1,2-benzisothiazole derivatives .

- Reactivity with Electrophiles: It can also react with electrophiles under certain conditions, leading to the formation of functionalized products.

1,2-Benzisothiazole exhibits significant biological activities:

- Antimicrobial Properties: It functions as a disinfectant and has applications in agricultural pesticides due to its ability to inhibit microbial growth .

- Sensitization Potential: The compound has been linked to allergic reactions and skin sensitization in humans, which raises concerns regarding its use in consumer products .

- Pharmacological

Several methods exist for synthesizing 1,2-benzisothiazole:

- Cyclization Reactions: One common method involves the cyclization of o-aminobenzenes with thioketones or thioamides under acidic conditions.

- Reactions of Benzene Derivatives: Another approach includes the reaction of benzene derivatives with sulfur-containing reagents, leading to the formation of the thiazole ring.

- Use of Organolithium Reagents: As mentioned earlier, organolithium compounds can be utilized to synthesize various substituted derivatives efficiently .

Interaction studies have highlighted the following aspects:

- Biocompatibility: Research indicates that while 1,2-benzisothiazole has antimicrobial properties, its potential for causing skin sensitization necessitates careful consideration in product formulation .

- Environmental Impact: The compound's persistence and toxicity in aquatic environments have been evaluated, leading to discussions on regulatory measures for its use .

1,2-Benzisothiazole, a heterocyclic compound with the molecular formula C7H5NS and molecular weight of 135.186 g/mol, consists of a benzene ring fused with an isothiazole ring [1] [6]. This nitrogen-sulfur containing heterocycle has garnered significant attention in synthetic organic chemistry due to its diverse applications and unique structural properties [3]. Classical cyclization approaches represent the foundation of 1,2-benzisothiazole synthesis, establishing methodologies that have been refined over decades of research [7].

Ortho-Substituted Benzene Precursor Strategies

The synthesis of 1,2-benzisothiazole derivatives traditionally begins with appropriately functionalized ortho-substituted benzene precursors [3]. These precursors typically contain functional groups strategically positioned to facilitate the formation of the isothiazole ring through intramolecular cyclization reactions [4].

One of the most established approaches involves the use of ortho-mercaptobenzamide derivatives as key intermediates [15]. In this strategy, the thiol group and the amide functionality are positioned to enable ring closure through the formation of the critical nitrogen-sulfur bond [3]. The cyclization typically proceeds through oxidative conditions that promote the formation of the S-N bond, resulting in the characteristic five-membered isothiazole ring fused to the benzene nucleus [14].

Another significant precursor strategy utilizes ortho-chlorobenzonitrile as starting material [14]. This approach begins with the nucleophilic substitution of the chlorine atom with sodium hydrosulfide to introduce the sulfur functionality, followed by cyclization to form the isothiazole ring [14]. The reaction sequence can be represented as:

o-chlorobenzonitrile + NaSH → o-mercaptobenzonitrile → 1,2-benzisothiazole derivativeThis methodology has proven particularly valuable for accessing 1,2-benzisothiazolin-3-one derivatives, which represent an important class of functionalized benzisothiazoles [10].

A more recent development in ortho-substituted benzene precursor strategies involves the use of ortho-haloarylamidines [17]. When combined with elemental sulfur under transition-metal-free conditions, these precursors undergo N-S/C-S bond formation to yield 1,2-benzisothiazoles in good to high yields with excellent functional group tolerance [17]. This approach represents a significant advancement in the field, offering a more environmentally friendly route to these heterocycles [17].

Sulfur Incorporation Mechanisms

The incorporation of sulfur into the benzisothiazole framework represents a critical aspect of the synthetic methodology [3]. Several distinct mechanisms have been identified for this process, each offering unique advantages and limitations [11].

One fundamental mechanism involves the oxidation of ortho-thiol groups to form disulfides, which subsequently undergo nucleophilic attack by nitrogen nucleophiles [3]. This process is exemplified in the biosynthesis of certain natural benzisothiazole derivatives, where the nitrogen-sulfur bond is formed through the oxidation of a thiol to a disulfide, followed by nucleophilic attack of an amide lone pair [3]. The resulting intermediate then undergoes further transformations to yield the final benzisothiazole structure [3].

Another significant sulfur incorporation mechanism involves ring contraction of larger heterocyclic systems [3]. In this approach, a six-membered ring containing sulfur undergoes rearrangement to form the five-membered isothiazole ring [3]. This mechanism has been observed in both synthetic and biosynthetic pathways, highlighting its fundamental importance in benzisothiazole formation [3].

The use of elemental sulfur as a direct sulfur source represents a more recent development in sulfur incorporation strategies [11]. This approach offers advantages of low toxicity, odorless nature, and chemical stability compared to traditional sulfurating agents [11]. The direct C-H sulfuration using elemental sulfur provides a concise route to various sulfur heterocycles, including benzisothiazoles, through heteroannulation processes [11].

A particularly interesting sulfur incorporation mechanism involves the autocatalysis of sulfur extrusion from acyl derivatives of 2,1-benzisothiazol-3(1H)-one [22]. Research has demonstrated that low-molecular-weight sulfur acts as a catalyst in these transformations, with the addition of cyclohexasulfur increasing the reaction rate [22]. This finding provides valuable insights into the complex role of sulfur in benzisothiazole chemistry [22].

Modern Catalytic Synthesis Techniques

As synthetic methodologies have evolved, catalytic approaches have emerged as powerful tools for the efficient construction of 1,2-benzisothiazole derivatives [4]. These modern techniques offer advantages including milder reaction conditions, improved selectivity, and enhanced functional group tolerance compared to classical methods [8].

Transition Metal-Mediated Pathways

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including 1,2-benzisothiazoles [4]. These approaches leverage the unique reactivity of transition metals to facilitate bond formation processes that would otherwise be challenging or impossible [25].

One significant advancement in this area involves the use of benzyne precursors in combination with thiadiazoles to deliver 3-substituted benzisothiazoles [4]. This methodology employs the Kobayashi benzyne precursor, which undergoes reaction with asymmetrically substituted 1,2,5-thiadiazoles to yield the desired benzisothiazole products [4]. The reaction proceeds with good regioselectivity for certain substitution patterns, although mixtures of regioisomers are obtained in some cases [4].

Nickel-based catalysts have also proven effective for benzisothiazole synthesis [8]. For instance, nickel(II) metal-organic frameworks (Ni-MOF) have been employed as heterogeneous catalysts for the preparation of benzothiazole derivatives [8]. This approach offers advantages including short reaction times, good to excellent yields, environmental benignity, and catalyst recyclability [8] [12].

Copper catalysis represents another important transition metal-mediated pathway for benzisothiazole synthesis [24]. Copper catalysts have been utilized in one-pot three-component reactions using sodium hydrosulfide as a sulfur surrogate [5]. This methodology is particularly noteworthy as it operates at extremely low copper loadings, overcoming the typical challenge of catalyst poisoning by sulfur-containing nucleophiles [5].

A particularly innovative transition metal-catalyzed approach involves the atroposelective synthesis of axially chiral styrenes, which can be applied to the construction of benzisothiazole derivatives with defined stereochemistry [25]. This methodology represents the cutting edge of stereoselective heterocycle synthesis, offering access to structurally complex benzisothiazoles with precise control over three-dimensional architecture [25].

Microwave-Assisted Synthesis Optimization

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of 1,2-benzisothiazole derivatives [9]. This technology offers significant advantages over conventional heating methods, including reduced reaction times, enhanced yields, and improved selectivity [13].

A notable application of microwave technology in benzisothiazole synthesis involves the preparation of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives [9]. Under microwave irradiation conditions, these compounds can be synthesized rapidly and efficiently, with reaction times significantly shorter than those required for conventional heating methods [9] [20]. This approach has been successfully applied to the synthesis of various derivatives, including those with potential biological activity [9].

Another significant microwave-assisted methodology involves the synthesis of benzothiazolotriazine derivatives [21]. In this approach, 2-amino-6-substituted benzothiazoles undergo condensation with benzaldehyde under microwave irradiation, followed by cyclization with ammonium thiocyanate to yield the target heterocycles [21]. This method offers advantages including short reaction times, good yields, and procedural simplicity compared to traditional synthetic routes [21].

The combination of microwave irradiation with ionic liquids represents a particularly promising approach for benzisothiazole synthesis [18] [19]. For instance, 1-butyl-3-methylimidazolium hydroxide has been employed as a catalyst for the microwave-assisted synthesis of structurally related 1,2-benzisoxazole derivatives [18] [19]. This methodology offers remarkable advantages including extremely short reaction times (30-60 seconds), simple work-up procedures, and excellent yields (85-96%) [19]. Additionally, the ionic liquid catalyst can be successfully reused for multiple reaction cycles without significant loss of activity, enhancing the sustainability of the process [19].

The synthesis of 2-substituted benzothiazole derivatives from fatty acids and 2-aminothiophenol under microwave irradiation represents another valuable application of this technology [23]. This solvent-free approach provides good to excellent yields of the target compounds with short reaction times, offering an environmentally friendly alternative to conventional methods [23].

Industrial-Scale Production Processes

The industrial production of 1,2-benzisothiazole derivatives requires methodologies that are not only efficient and high-yielding but also economically viable, environmentally sustainable, and amenable to large-scale implementation [10]. Several processes have been developed to meet these demanding criteria [10].

One significant industrial approach involves the synthesis of 1,2-benzisothiazol-3-ones using 2-(alkylthio)benzaldehydes or 2-(alkylthio)benzaldehyde oximes as starting materials [10]. This method offers advantages including simplicity, economic viability, and avoidance of costly or hazardous reagents, making it suitable for industrial-scale production [10]. The process can be represented by the following reaction sequence:

2-(alkylthio)benzaldehyde → 2-(alkylthio)benzaldehyde oxime → 1,2-benzisothiazol-3-oneThis methodology addresses limitations of previous industrial processes, which often required expensive starting materials, dangerous reagents like periodic acid, or strong bases for cyclization [10] [16].

Another important industrial process utilizes thiosalicylic acid as a starting material for the production of 1,2-benzisothiazol-3-ones [10]. While this approach has been widely employed, it suffers from drawbacks including high production costs and the requirement for strong bases in the cyclization step, limiting its industrial applicability [10] [16].

A more recent development in industrial-scale production involves the synthesis of 1,2-benzisothiazolin-3-one through a three-step process [14]:

- Reaction of ortho-chlorobenzonitrile with anhydrous sodium hydrosulfide to form ortho-sulfhydryl cyanophenyl

- Reaction of the intermediate with water and chlorine to yield crude 1,2-benzisothiazolin-3-one

- Purification through alkali melting, decolorization, and acidification to obtain the final product [14]

This methodology offers advantages for industrial implementation, including the use of readily available starting materials and straightforward reaction conditions [14].

The industrial production of 1,2-benzisothiazole derivatives has also benefited from the development of one-pot processes that minimize isolation of intermediates and reduce waste generation [10]. For instance, a one-pot process has been developed for the conversion of 2-halobenzonitriles to 1,2-benzisothiazol-3-ones using water-insoluble organic solvent systems [10]. This approach enhances efficiency and reduces environmental impact, key considerations for industrial-scale production [10].

| Industrial Production Method | Starting Material | Key Advantages | Key Limitations |

|---|---|---|---|

| Oxime-based process | 2-(alkylthio)benzaldehyde | Simple procedure, economical, avoids hazardous reagents | Requires multiple steps |

| Thiosalicylic acid process | Thiosalicylic acid | Well-established methodology | High production cost, requires strong base |

| Benzonitrile process | ortho-chlorobenzonitrile | Readily available starting materials, straightforward conditions | Multiple purification steps |

| One-pot process | 2-halobenzonitrile | Minimizes waste, enhanced efficiency | Specific solvent requirements |